4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3/c1-10-15(11-5-7-13(18)8-6-11)16(22)24(23-10)14-4-2-3-12(9-14)17(19,20)21/h2-9H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBYIGVLDFCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. For example, the use of copper catalysts in the presence of ligands has been reported to enhance the efficiency of trifluoromethylation reactions .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism underlying its biological activity involves the modulation of signaling pathways associated with cancer progression and inflammation. Specifically, it appears to interfere with the NF-kB signaling pathway, which is crucial for the expression of inflammatory mediators .
Materials Science
Fluorescent Probes
In materials science, derivatives of 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine have been utilized as fluorescent probes. These compounds can be incorporated into polymer matrices to develop sensors capable of detecting environmental pollutants or biological markers. The trifluoromethyl group enhances the electronic properties of the molecule, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Nanocomposites
The integration of this compound into nanocomposite materials has been explored to improve mechanical properties and thermal stability. Studies have shown that incorporating pyrazole derivatives into polymer composites can significantly enhance their tensile strength and thermal resistance, making them suitable for advanced engineering applications .
Agrochemicals
Pesticidal Activity
The compound has been investigated for its pesticidal properties against various agricultural pests. Field trials have indicated that formulations containing 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine exhibit effective insecticidal activity against common pests such as aphids and whiteflies. The mode of action is believed to involve disruption of the nervous system in insects, leading to paralysis and death .
Herbicidal Potential
In addition to insecticides, there is emerging evidence supporting its use as a herbicide. Laboratory studies have shown that this compound can inhibit the growth of certain weed species by interfering with photosynthetic pathways, thereby providing a potential solution for sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through increased lipophilicity and electronic effects. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
- Synonyms: CAS 400074-90-0; 4-(4-Chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine .
- Molecular Formula : C₁₇H₁₃ClF₃N₃
- Molecular Weight : 351.75 g/mol
- Physical Properties :
Synthesis : Synthesized via cyclocondensation of hydrazines with 4,4,4-trifluoro-2-arylacetoacetonitriles, primarily explored for pharmaceutical applications .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazol-5-ylamine Derivatives
Key Observations:
Positional Isomerism: The target compound and CAS 324008-97-1 are positional isomers. The former has a 4-Cl-C₆H₄ group at pyrazole C4 and 3-CF₃-C₆H₄ at N1, while the latter has 3-Cl-C₆H₄ at N1 and 3-CF₃-C₆H₄ at C4 .
Substituent Effects: Halogen vs. Methoxy: Replacing the 4-Cl group (target) with 4-OCH₃ (CAS 188817-13-2) increases polarity but reduces electrophilicity, which may influence solubility and metabolic stability .
In contrast, structurally related 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibits antimicrobial activity, highlighting the role of heterocyclic extensions (e.g., thiazole) in modulating bioactivity .
Physicochemical Properties :
- The target’s pKa (2.68) suggests moderate acidity, likely due to the electron-withdrawing CF₃ group stabilizing the deprotonated amine. Missing pKa data for analogs limits direct comparisons .
Structural Characterization Methods
- X-ray Crystallography : Used for compounds like 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (R factor = 0.031) .
- Computational Tools : Multiwfn (wavefunction analysis) and SHELX (refinement) are critical for studying electron density and intermolecular interactions .
Biological Activity
4-(4-Chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine, a compound with the CAS number 400074-90-0, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial effects and safety profile.
- Molecular Formula : C17H13ClF3N
- Molecular Weight : 351.8 g/mol
- IUPAC Name : 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
Synthesis
The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted phenyl groups. The trifluoromethyl and chlorophenyl substituents play crucial roles in enhancing the compound's biological activity. Various synthetic methods have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown promising results in terms of efficiency and environmental impact .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) values, showing potent bactericidal effects.
Key Findings:
- Efficacy Against Bacteria : The compound exhibited low MIC values against S. aureus, indicating strong antibacterial activity. It also showed effectiveness in time-kill assays, which measure the rate at which bacteria are killed over time .
- Biofilm Formation : It demonstrated moderate inhibition of biofilm formation and destruction in established biofilms, which is critical for treating chronic infections .
Toxicity Studies
Toxicity assessments performed in vivo using mouse models indicated no significant harmful effects at doses up to 50 mg/kg. This was confirmed by evaluating multiple organ toxicity markers and conducting TUNEL assays for apoptosis detection in liver and kidney tissues .
Case Study 1: Antibacterial Efficacy
In a study focusing on the antibacterial properties of pyrazole derivatives, a series of compounds including the target compound were synthesized and tested. The results indicated that the presence of trifluoromethyl groups significantly enhanced antibacterial activity compared to their non-trifluoromethyl counterparts. The compound showed a bactericidal effect on stationary phase cells, which are often resistant to conventional antibiotics .
Case Study 2: Resistance Mechanisms
Further investigations into resistance mechanisms revealed that S. aureus and E. faecalis displayed a very low tendency to develop resistance through mutation when exposed to this compound. This suggests that it may be a viable candidate for treating infections caused by antibiotic-resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis often begins with condensation of substituted phenyl precursors, followed by cyclization. For example, Tobiishi et al. demonstrated a template-based approach using 1,5-diarylpyrazole cores, where yields depend on stoichiometric control of trifluoromethylphenyl and chlorophenyl substituents . Optimization may involve temperature modulation (e.g., 120°C for cyclization) and catalytic systems (e.g., POCl₃ for dehydration) .
Q. Which analytical techniques are critical for confirming the structural integrity of this pyrazole derivative?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation, as shown in studies of analogous compounds (R-factor: 0.031–0.081; data-to-parameter ratios: 14.2–17.9) . Complementary techniques include:
- NMR : To verify substituent positions (e.g., δ ~6.5–8.0 ppm for aromatic protons).
- HPLC : For purity assessment (>95% by reverse-phase methods) .
Q. How can solubility challenges in polar solvents be addressed during in vitro assays?
- Methodology : Structural modifications, such as introducing hydrophilic groups (e.g., methoxy or carboxylate) on peripheral phenyl rings, improve solubility. Ethyl or methyl ester derivatives (e.g., ) demonstrate enhanced aqueous compatibility while retaining core functionality .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?
- Methodology : Comparative SAR studies are essential. For example, Bondock et al. observed antimicrobial variance in pyrazole-oxadiazole hybrids due to trifluoromethyl group positioning . To reconcile discrepancies:
- Use standardized assays (e.g., MIC for antimicrobials).
- Perform computational docking to assess target binding (e.g., COX-2 or carbonic anhydrase IX for trifluoromethyl-containing analogs) .
Q. How does the trifluoromethyl group influence conformational stability and target engagement?
- Methodology : SCXRD data ( ) reveal that the trifluoromethyl group induces steric hindrance, stabilizing a planar pyrazole core. This rigidity enhances binding to hydrophobic pockets (e.g., observed in COX-2 inhibitors) . DFT calculations (B3LYP/6-31G*) further predict electrostatic potential maps for target interaction analysis.
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic stability : Liver microsome assays (human/rat) with LC-MS quantification.
- CYP inhibition : Fluorogenic assays for CYP3A4/2D6 isoforms, critical due to the compound’s aromatic halogenation .
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction .
Data-Driven Analysis
Key Considerations for Experimental Design
- Control experiments : Include analogs lacking the 4-chlorophenyl group to isolate its contribution to bioactivity .
- Batch variability : Monitor trifluoromethylphenyl regiochemistry via ¹⁹F NMR to avoid isomeric impurities .
- Toxicology : Prioritize Ames tests for mutagenicity due to aromatic amines in the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
